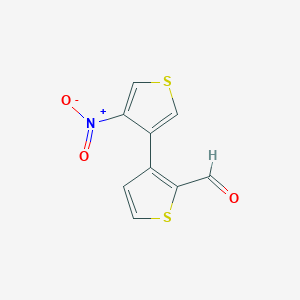

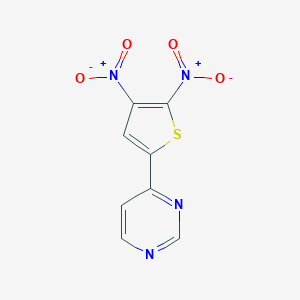

![molecular formula C11H6O2S2 B428735 Thieno[3,2-b][1]benzothiophene-2-carboxylic acid CAS No. 30126-05-7](/img/structure/B428735.png)

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

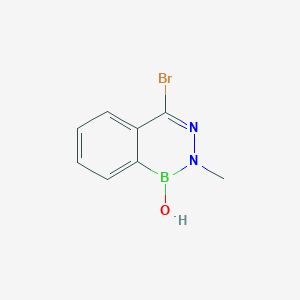

Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound . It has the molecular formula C11H6O2S2 and an average mass of 234.294 Da . It is used in proteomics research .

Synthesis Analysis

The synthesis of Thieno3,2-bbenzothiophene-2-carboxylic acid and its derivatives involves Pd-catalyzed Stille or Suzuki coupling reactions . For example, three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units were synthesized using these methods .Molecular Structure Analysis

The molecular structure of Thieno3,2-bbenzothiophene-2-carboxylic acid is characterized by a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 .Physical And Chemical Properties Analysis

Thieno3,2-bbenzothiophene-2-carboxylic acid is a solid . Its 1H NMR and 13C NMR spectra have been reported . It is thermally stable, with decomposition temperatures above 350 °C .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells (DSSCs)

Thieno3,2-bbenzothiophene-2-carboxylic acid has been utilized in the development of organic sensitizers for DSSCs. These sensitizers, which include π-extended thiophene spacers, enhance the photovoltaic performance by improving the photocurrent and open-circuit voltage . The compound’s structure allows for good co-planarity with the phenyl unit of the triphenylamine group, which is beneficial for the electron-transfer process in solar cells .

Organic Electronics

In the field of organic electronics, this compound serves as a π-bridge in D–π–A structural organic sensitizers. Its molecular engineering helps regulate the energy levels and extend the absorption range, which is crucial for efficient dye regeneration and preventing undesired electron recombination .

Photovoltaic Polymers

The compound’s derivatives have been used to synthesize wide band gap photovoltaic polymers. Altering the linker positions of the thieno[3,2-b]thiophene unit in these polymers impacts their energy levels, aggregation, morphology, and overall photovoltaic properties .

Analytical Chemistry

In analytical chemistry, Thieno3,2-bbenzothiophene-2-carboxylic acid’s derivatives contribute to better charge transfer mobility. This leads to increased short circuit current densities and power conversion efficiencies in devices, which is significant for the analysis and measurement of various chemical processes .

Energy Storage

The compound is involved in the synthesis of materials for energy storage applications. Its derivatives can be engineered to optimize the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are key factors in the efficiency of energy storage systems .

Environmental Science

Thieno3,2-bbenzothiophene-2-carboxylic acid plays a role in environmental science through its application in dye-sensitized solar cells. These cells are a more environmentally friendly alternative to traditional photovoltaics and can contribute to reducing the carbon footprint associated with energy production .

Agriculture

While direct applications in agriculture are not extensively documented, the compound’s role in the synthesis of bioactive structures and dyes suggests potential utility in developing agricultural chemicals and dyes for fabricating materials used in agricultural settings .

Medicine

Benzothiophene structures, which include Thieno3,2-bbenzothiophene-2-carboxylic acid, are found within pharmaceutical drugs such as raloxifene and zileuton. These compounds are used for their therapeutic properties and are crucial in the development of new medications .

This analysis showcases the versatility and importance of Thieno3,2-bbenzothiophene-2-carboxylic acid in advancing scientific research across multiple disciplines. Each application leverages the unique chemical properties of the compound to innovate and improve technologies and solutions within their respective fields.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thieno3,2-bbenzothiophene-2-carboxylic acid (TBT) is primarily used in the field of organic electronics, specifically as a sensitizer in dye-sensitized solar cells (DSSCs) . The primary targets of TBT are the components of the DSSC, where it plays a crucial role in the absorption and transfer of light energy .

Mode of Action

In DSSCs, TBT acts as a π-bridge, connecting the donor and acceptor units . The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the TBT π-bridge plays multifunctional roles, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation in the D–π–A sensitizer .

Biochemical Pathways

The introduction of thiophene π-spacers significantly improves the photovoltaic performance, particularly in terms of the photocurrent and open-circuit voltage .

Pharmacokinetics

For instance, its absorption and distribution correspond to the absorption of light and transfer of energy within the DSSC .

Result of Action

The result of TBT’s action in a DSSC is the efficient conversion of light energy into electrical energy. Specifically, a DSSC based on TBT demonstrated a high power conversion efficiency of 9.69%, a photocurrent of 16.16 mA cm−2, an open-circuit voltage of 830 mV, and a fill factor of 0.72 .

Action Environment

The performance of TBT in a DSSC can be influenced by various environmental factors. For instance, the thermal stability of the compound is crucial for its function in DSSCs . Furthermore, the specific design of the DSSC, including the choice of other components and their arrangement, can also impact the efficacy and stability of TBT .

Eigenschaften

IUPAC Name |

thieno[3,2-b][1]benzothiole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMXTNQVXZTBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952719 | |

| Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |

CAS RN |

30376-45-5 | |

| Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Bis[3-bromo-2-iodothiophene]](/img/structure/B428652.png)

![Methyl thieno[2,3-b]thien-2-yl sulfide](/img/structure/B428653.png)

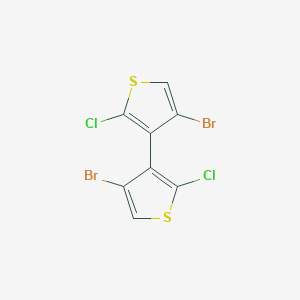

![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)

![4,6-dimethyl-1H,3H-thieno[3,4-c]thiophene 2-oxide](/img/structure/B428673.png)